molecular formula C7H5NO4 B2546754 [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid CAS No. 1368103-79-0

[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B2546754
CAS No.: 1368103-79-0
M. Wt: 167.12
InChI Key: LGMDOAVYUXCANH-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry. Compounds featuring the [1,3]dioxolo[4,5-b]pyridine scaffold are recognized as key precursors in the synthesis of biologically active molecules and have been identified in investigational compounds, such as AZD-0424, which has been studied in clinical trials for advanced solid tumours . The primary value of this compound lies in its role as a building block. The carboxylic acid functional group provides a reactive site for further chemical modification, allowing researchers to create a diverse array of derivatives, such as amides, esters, and heterocyclic fused systems. These derivatives are central to structure-activity relationship (SAR) studies aimed at discovering and optimizing new therapeutic agents. Related heterocyclic systems, including thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine, have demonstrated significant potential in drug discovery, showing activity as c-KIT inhibitors for overcoming imatinib resistance in cancer treatments and being evaluated for antitumor efficacy . The broader class of fused pyridine derivatives is extensively investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-7(10)4-1-2-5-6(8-4)12-3-11-5/h1-2H,3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDOAVYUXCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C can yield the desired compound . This method is efficient and provides high yields of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, modulating its activity and exerting anticonvulsant effects . The compound’s structure allows it to fit into the receptor binding site, stabilizing the receptor and enhancing its inhibitory effects on neuronal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fused Heterocyclic Rings

Thiazolo[4,5-b]pyridine Derivatives
  • Example : 7-(4-Fluorophenyl)-2-oxo-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid (4-chlorophenyl)amide (Compound 2.2).
  • Key Differences : Replaces the dioxolane oxygen atoms with a sulfur-containing thiazole ring.
  • Biological Activity : Exhibits potent cytotoxicity against C6 rat glioma and U373 human glioblastoma cells (IC₅₀ values comparable to temozolomide via MTT assay) .
  • Synthesis : Derived from condensation reactions of thiazole precursors with substituted phenyl groups.
Imidazo[4,5-b]pyridine Derivatives
  • Example : 1-(1,3-Dialkyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids.
  • Key Differences : Contains an imidazole ring fused to pyridine, with nitrogen atoms influencing electron density.
  • Synthesis : Synthesized via nitration, alkylation (e.g., dimethyl sulfate), and reduction steps, followed by coupling with itaconic acid .
Oxazolo[4,5-b]pyridine Derivatives
  • Example : [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid.
  • Key Differences : Substitutes one oxygen atom in the dioxolane ring with a nitrogen, forming an oxazole ring.

Functional Group and Substituent Variations

Pyrimidine-5-carboxylic Acid Derivatives
  • Example : 3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
  • Key Differences : Pyrimidine core with a ketone group; lacks fused bicyclic structure.
Pyrrolo[2,3-b]pyridine Carboxylic Acids
  • Example : 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
  • Key Differences : Pyrrole ring fused to pyridine, with a formyl substituent altering reactivity.

Biological Activity

[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It is structurally characterized by a dioxole and pyridine ring system, which contributes to its unique reactivity and interaction with biological targets. This article explores the compound's biochemical properties, mechanisms of action, and its potential applications in drug development.

The compound exhibits notable biochemical properties that facilitate its interaction with various biological systems:

  • Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs.
  • Cellular Effects : this compound modulates cell signaling pathways and gene expression, impacting cellular metabolism and function. Such modulation can lead to changes in cell proliferation and apoptosis.

At the molecular level, the compound operates through several mechanisms:

  • Binding Affinity : It can bind to specific biomolecules, leading to either enzyme inhibition or activation. For instance, its binding to the GABA_A receptor suggests potential neuropharmacological applications.
  • Stability and Degradation : The compound's stability over time affects its long-term efficacy in laboratory settings. Understanding its degradation pathways is essential for predicting its biological activity.

Research Applications

The compound has several applications in scientific research:

  • Drug Development : Its ability to serve as a building block for synthesizing complex organic molecules positions it as a candidate for developing new pharmaceuticals.
  • Bioactive Molecules : Research indicates that it can be utilized in creating bioactive molecules with potential therapeutic effects against various diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
[1,3]Dioxolo[4,5-b]pyridine-7-carboxylic acidCarboxylic acid at position 7Different biological activity due to positional isomerism
Oxolinic acidSimilar heterocyclic structureKnown for antibacterial properties; different mechanism of action

This table illustrates how positional isomerism significantly influences the reactivity and biological properties of these compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Neuropharmacological Studies : Research indicated that derivatives of this compound exhibited selective binding to neurotransmitter receptors, suggesting potential use in treating neurological disorders .
  • Antimicrobial Activity : In vitro studies demonstrated that certain derivatives showed promising antimicrobial effects against resistant strains of bacteria, indicating potential as a new class of antibiotics .

Q & A

Q. Methodological Guidance

  • Fragmentation patterns : Dominant [M+H]+^+ peaks at m/z 204.1821 (C10_{10}H8_8N2_2O3_3) with <2 ppm error confirm integrity .
  • Collision-induced dissociation (CID) : Monitor loss of CO2_2 (−44 Da) to assess carboxylate stability.

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